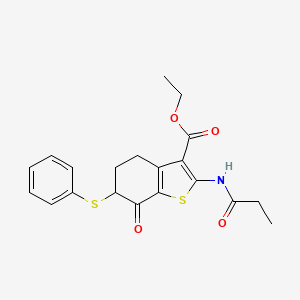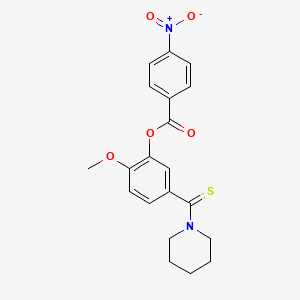![molecular formula C10H7BrN2O3S B11655349 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11655349.png)
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a bromothiophene moiety and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 2-thiophenecarboxaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene-2-carboxaldehyde.
Condensation Reaction: The bromothiophene intermediate is then subjected to a condensation reaction with 1-methyl-1,3-diazinane-2,4,6-trione in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in a solvent like ethanol or methanol under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The molecule can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or alkyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.
Chemical Biology: The molecule serves as a probe in studying biological processes and pathways due to its unique structural features.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the diazinane trione core can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(5-fluorothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(5-iodothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione lies in its bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C10H7BrN2O3S |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7BrN2O3S/c1-13-9(15)6(8(14)12-10(13)16)4-5-2-3-7(11)17-5/h2-4H,1H3,(H,12,14,16)/b6-4- |
InChI Key |
WXNBSXSVXDBKCQ-XQRVVYSFSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(S2)Br)/C(=O)NC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(S2)Br)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11655282.png)
![(4Z)-4-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11655285.png)
![4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide](/img/structure/B11655289.png)
![(5E)-3-Benzyl-5-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11655297.png)
![Diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11655299.png)
![2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11655305.png)
![dimethyl 2-[2,2,6-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11655316.png)


![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655336.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11655340.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B11655345.png)
![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)
![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)
